molecular formula C17H18ClN3S B11468594 1-(2-Chlorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione

1-(2-Chlorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione

Cat. No.: B11468594
M. Wt: 331.9 g/mol
InChI Key: GQHNTNCWIKHICE-UHFFFAOYSA-N
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Description

    1-(2-Chlorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione: .

  • Its structure features a triazinane ring system with a thione (sulfur) group and substituents on the phenyl rings.
  • Although not widely studied, it has potential applications due to its unique structure.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo reactions typical of amides, such as hydrolysis and substitution.

      Common Reagents: Acidic or basic conditions for hydrolysis, and nucleophiles for substitution.

      Major Products: Hydrolysis would yield the corresponding carboxylic acid and the amine, while substitution reactions could lead to various derivatives.

  • Scientific Research Applications

      Medicinal Chemistry: Although not extensively explored, its structural features suggest potential as a drug scaffold.

      Biology: Investigate its interactions with biological targets (e.g., enzymes, receptors).

      Industry: Explore its use in materials science or catalysis.

  • Mechanism of Action

    • Unfortunately, specific mechanisms remain elusive. Further research is needed to elucidate how it interacts with cellular components.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C17H18ClN3S

    Molecular Weight

    331.9 g/mol

    IUPAC Name

    1-(2-chlorophenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione

    InChI

    InChI=1S/C17H18ClN3S/c18-15-8-4-5-9-16(15)21-13-20(12-19-17(21)22)11-10-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,22)

    InChI Key

    GQHNTNCWIKHICE-UHFFFAOYSA-N

    Canonical SMILES

    C1NC(=S)N(CN1CCC2=CC=CC=C2)C3=CC=CC=C3Cl

    Origin of Product

    United States

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